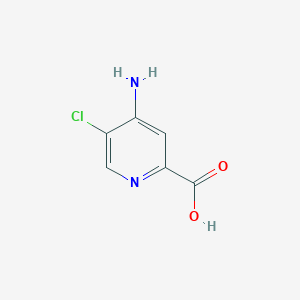

4-Amino-5-chloropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

4-amino-5-chloropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) |

InChI Key |

RHSFDYVZNVOABQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)N |

Origin of Product |

United States |

Iii. Chemical Reactivity and Reaction Mechanisms of 4 Amino 5 Chloropicolinic Acid and Its Functional Groups

Reduction Reactions of the Pyridine (B92270) Ring and Substituents

The aromatic pyridine ring of 4-Amino-5-chloropicolinic acid can be reduced through several methods, leading to partially or fully saturated heterocyclic structures. The choice of reducing agent and reaction conditions determines the final product.

Catalytic Hydrogenation: This is a common and powerful method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. wikipedia.orgfirsthope.co.in The reaction typically requires a metal catalyst, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), nickel, or rhodium, often under elevated pressure and temperature. asianpubs.orgnih.govresearchgate.net The use of protic solvents like glacial acetic acid can facilitate the hydrogenation of pyridine derivatives. asianpubs.orgasianpubs.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium is emerging as a method to achieve this transformation under milder, ambient conditions. nih.gov In some cases, catalytic hydrogenation can also lead to dehalogenation (replacement of the chlorine atom with hydrogen), depending on the catalyst and conditions used.

Birch Reduction: For partial reduction of the pyridine ring, the Birch reduction is a valuable method. wikipedia.org This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (like an alcohol). acs.orgnih.gov It selectively reduces the pyridine ring to a dihydropyridine (B1217469) derivative. wikipedia.orgacs.org The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the ring. Electron-withdrawing groups, such as the carboxylic acid, can stabilize the radical anion intermediate formed during the reaction, influencing the outcome. acs.org Newer, safer protocols for Birch-type reductions are being developed, including electrochemical methods that avoid the use of liquid ammonia. rsc.orgrsc.org

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also be used for the partial reduction of pyridines, typically yielding a mixture of 1,2-dihydropyridine and 1,4-dihydropyridine (B1200194) isomers. wikipedia.org

Table 1: Comparison of Reduction Methods for the Pyridine Ring

| Reduction Method | Typical Reagents & Catalyst | Conditions | Primary Product(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂, Pd/C, Rh, Ni | Elevated temperature and pressure | Piperidine (fully saturated) |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Low temperature (-78 °C) | Dihydropyridine (partially reduced) |

| Hydride Reduction | LiAlH₄, NaBH₄ | Varies (mild to moderate) | Mixture of dihydropyridines |

Substitution Reactions Involving Halogen and Amino Groups

The chlorine and amino groups on the this compound ring are key sites for substitution reactions, enabling the introduction of new functional groups.

Hydroxide ions (OH⁻) to form a hydroxypyridine derivative.

Alkoxide ions (RO⁻) to form an ether.

Amines (RNH₂) to introduce a different amino or substituted amino group. youtube.com

The reaction is often facilitated by heating. youtube.com The reactivity is influenced by the electron-withdrawing strength and position of other substituents on the ring. researchgate.netnih.gov

Reactions of the Amino Group: The primary amino group at the C-4 position is a versatile functional group. While its direct substitution is uncommon, it can be transformed into a diazonium group, which is an excellent leaving group and a precursor for various other functionalities (see Section 3.5). The amino group's lone pair of electrons also significantly influences the ring's reactivity towards electrophiles.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |

| Amine | Ammonia (NH₃) | Amino (-NH₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

Oxidation Pathways and Derivative Formation

Oxidation of this compound can occur at either the pyridine ring nitrogen or the amino group, depending on the oxidant used.

Pyridine N-Oxide Formation: The lone pair of electrons on the pyridine ring's nitrogen atom can be readily oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. wikipedia.orgfirsthope.co.in This transformation is significant because the N-oxide group alters the electronic properties of the ring, making it more susceptible to certain types of electrophilic and nucleophilic substitution reactions.

Oxidation of the Amino Group: The amino group can be a target for oxidation, although aminopyridines are generally less susceptible to oxidation than their aniline (B41778) counterparts. nih.gov Strong oxidizing agents can convert the amino group to nitroso or nitro functionalities. Studies on the oxidation of aminopyridines with reagents like peroxomonosulfuric acid indicate that the reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the oxidant. researchgate.net One-electron oxidation of aminopyridines has also been studied using techniques like pulse radiolysis, which can generate radical cations. doi.org

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group at the C-2 position is a key functional handle for derivatization through conventional organic reactions.

Esterification: This reaction involves converting the carboxylic acid into an ester. It is typically achieved by reacting this compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under heating. The reaction is a reversible equilibrium, and removal of water is often necessary to drive it to completion.

Amidation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid. Common methods include:

Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine.

Use of coupling agents, such as carbodiimides (e.g., EDC), which facilitate amide bond formation under mild conditions. researchgate.net

Direct amidation can also be catalyzed by Lewis acids like titanium tetrafluoride (TiF₄) at elevated temperatures. researchgate.net

These transformations are fundamental in medicinal chemistry for modifying the polarity, solubility, and biological activity of the parent molecule.

Table 3: Common Carboxylic Acid Transformations

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Ester (-COOCH₃) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (e.g., Benzylamine) | Amide (-CONHCH₂Ph) | | Amidation (Coupling) | Amine (e.g., Aniline), EDC | Amide (-CONHPh) |

Positional Effects on Diazotization and Other Electrophilic Reactions

The electronic properties of the substituents strongly direct the outcome of electrophilic reactions on the pyridine ring.

Diazotization: The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. rsc.orgwjebio.comoaji.net This process, known as diazotization, is a cornerstone of aminopyridine chemistry. acs.org

The resulting pyridine-4-diazonium salt is a versatile intermediate. oaji.net The diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -OH, -Cl, -Br, -CN, and -F. The diazonium salt can also act as an electrophile, reacting with electron-rich aromatic compounds (like phenols or anilines) in diazo coupling reactions to form azo compounds. wjebio.com The stability and reactivity of the diazonium intermediate are influenced by the other ring substituents. rsc.org

Electrophilic Aromatic Substitution: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. firsthope.co.in However, the reactivity is modulated by the existing substituents. The 4-amino group is a powerful activating, ortho-, para-directing group. The 5-chloro group is a deactivating but ortho-, para-directing group. The 2-carboxylic acid group is a deactivating, meta-directing group.

Considering these effects:

The strong activating effect of the C4-amino group dominates, directing incoming electrophiles to its ortho positions (C3 and C5).

The C5 position is blocked by the chlorine atom.

Therefore, the C3 position is the most probable site for electrophilic attack (e.g., halogenation, nitration).

Reactions of 4-aminopyridine (B3432731) with halogens have been shown to be complex, sometimes leading to initial protonation or charge-transfer complex formation, followed by ring substitution. acs.orgresearchgate.net The interplay between the activating amino group and the deactivating nature of the ring nitrogen and carboxylic acid dictates the precise conditions required for successful electrophilic substitution.

Iv. Structure Activity Relationship Sar and Molecular Design Principles for 4 Amino 5 Chloropicolinic Acid Analogs

Impact of Substituent Position on Bioactivity

The spatial arrangement of substituents on the picolinic acid core and its derivatives significantly influences biological activity. The precise positioning of functional groups determines the molecule's ability to adopt an optimal conformation for binding to its biological target. Even subtle changes in substituent location can lead to dramatic shifts in potency.

Research into novel 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has illuminated the sensitivity of bioactivity to substituent placement on an appended aryl ring. mdpi.com In these complex analogs, the position of various groups on the phenyl ring of the pyrazole fragment was found to be a critical determinant of herbicidal activity.

A study of these compounds revealed that when substituents such as fluorine, bromine, chlorine, methyl, or methoxy were located at the 2- and 4-positions of the phenyl ring, the corresponding compounds exhibited superior inhibitory activity. mdpi.com Conversely, analogs with the same substituents at the 3-position of the phenyl ring showed diminished activity. mdpi.com This suggests that the binding pocket of the target protein likely has specific steric or electronic requirements that are better met by substituents at the 2- and 4-positions. Furthermore, the introduction of both strong electron-withdrawing groups (e.g., carboxyl, nitro) and strong electron-donating groups (e.g., hydroxyl, amino) was found to decrease the inhibitory activity, indicating a finely tuned electronic balance is necessary for optimal interaction with the target. mdpi.com

Table 1: Impact of Phenyl Ring Substitution Position on Inhibitory Activity of Pyrazolyl-Picolinic Acid Analogs

| Substituent Position on Phenyl Ring | Observed Biological Activity | Inferred Binding Interaction |

|---|---|---|

| 2-Position | High | Favorable |

| 4-Position | High | Favorable |

| 3-Position | Lower | Less Favorable |

Influence of Halogenation Patterns on Systemic Mobility and Target Interaction

Halogens are pivotal substituents in the design of bioactive molecules, influencing factors such as metabolic stability, membrane permeability, and binding affinity. The type of halogen and its position on the aromatic ring can profoundly alter the molecule's physicochemical properties and its interaction with a biological target.

In studies of 4-aminoquinoline (B48711) analogs, which share a substituted amino-heterocyclic scaffold, the nature of the halogen at the 7-position was directly correlated with antiplasmodial activity. nih.gov Analogs featuring iodine or bromine at this position were found to be as active as the corresponding chloro-substituted compounds. nih.gov However, replacing the chlorine with fluorine or a trifluoromethyl group resulted in a significant decrease in activity, particularly against chloroquine-resistant strains of P. falciparum. nih.gov This demonstrates that larger, more polarizable halogens (I, Br, Cl) are favored at this position for potent activity, while the highly electronegative fluorine or the bulky, electron-withdrawing trifluoromethyl group are detrimental.

Table 2: Influence of Halogen at 7-Position on the Activity of 4-Aminoquinoline Analogs Against P. falciparum

| Halogen/Group at 7-Position | Relative Activity (Chloroquine-Susceptible) | Relative Activity (Chloroquine-Resistant) |

|---|---|---|

| -Cl | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) |

| -Br | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) |

| -I | High (IC50: 3-12 nM) | High (IC50: 3-12 nM) |

| -F | Lower (IC50: 15-50 nM) | Substantially Lower (IC50: 18-500 nM) |

| -CF3 | Lower (IC50: 15-50 nM) | Substantially Lower (IC50: 18-500 nM) |

These findings underscore the importance of the halogen's electronic properties, size, and its capacity for specific interactions like halogen bonding in modulating biological activity.

Role of Hydrogen Bonding and Ionic Interactions in Ligand-Target Binding

Hydrogen bonds and ionic interactions are paramount in defining the specificity and affinity of a ligand for its biological target. nih.govsemanticscholar.org These interactions are highly directional and depend on the precise geometry between hydrogen bond donors and acceptors on the ligand and the receptor. nih.gov The 4-amino-5-chloropicolinic acid scaffold possesses key functional groups capable of engaging in these critical interactions: the carboxylic acid group (picolinic acid) and the amino group.

The carboxylic acid can be deprotonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a binding pocket. The amino group and the carboxylic acid's hydroxyl group can both act as hydrogen bond donors, while the carboxylate oxygens and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors.

A crucial concept in the efficacy of these interactions is the principle of hydrogen bond pairing, which considers the competition with water molecules in the biological environment. nih.gov Ligand-receptor interactions are enhanced when both the donor and acceptor have either significantly stronger or significantly weaker hydrogen bonding capabilities than water. nih.govresearchgate.net Conversely, mixed pairings of a strong donor with a weak acceptor (or vice versa) can decrease binding affinity due to unfavorable competition with the surrounding water molecules. nih.gov Therefore, successful molecular design involves creating a complementary pattern of hydrogen bond donors and acceptors that optimally match those of the target site while minimizing the energetic penalty of desolvation.

Halogen Bonding Contributions to Molecular Recognition

Beyond conventional steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). researchgate.net This occurs between an electron-deficient region on the outer side of a halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein. jyu.fi The chlorine atom at the C5 position of this compound is capable of forming such bonds.

Halogen bonds have several unique features that distinguish them from the more familiar hydrogen bonds. nih.gov

Tunable Strength : The strength of the interaction increases with the polarizability of the halogen, following the trend F < Cl < Br < I.

Directionality : Halogen bonds are highly directional, preferring a near-linear alignment between the C-X bond and the acceptor atom. jyu.fi

Hydrophobicity : Halogen bonds are considered hydrophobic interactions, making them particularly effective in non-polar binding pockets. nih.gov

Interestingly, halogens can also act as weak hydrogen bond acceptors in a direction perpendicular to the C-X bond. nih.gov This dual capacity to act as both a halogen bond donor and a hydrogen bond acceptor allows for complex and specific interaction patterns that can be exploited in drug design to enhance binding affinity and selectivity.

Hydrophobic Interactions in Biological Potency

Hydrophobic interactions are a dominant force in the binding of ligands to proteins and are often the largest single contributor to binding energy. nih.gov These interactions arise from the energetically favorable process of removing non-polar surfaces from contact with water. The binding of a hydrophobic ligand into a non-polar cavity of a protein releases ordered water molecules from both surfaces, resulting in a favorable increase in entropy.

For analogs of this compound, the introduction of non-polar substituents, such as alkyl or aryl groups, can significantly enhance biological potency by facilitating hydrophobic interactions with the target. The magnitude of this contribution is substantial; on average, the burial of a single methylene (-CH2-) group upon protein folding contributes approximately 1.1 kcal/mol to the molecule's stability. nih.gov For many globular proteins, hydrophobic interactions are estimated to contribute around 60% of the total stability. nih.gov Therefore, designing analogs that maximize hydrophobic contacts within the target's binding site is a key strategy for improving potency.

Conformational Dynamics and Activity (e.g., C-N bond rotation)

A molecule's biological activity is not solely determined by its static structure but also by its conformational flexibility. The ability to rotate around single bonds allows a molecule to adopt various shapes, and only a specific conformation, the "bioactive conformation," is typically responsible for binding to a target. The energy required to adopt this conformation is a critical factor in binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By representing molecules with a set of numerical values known as molecular descriptors (which quantify properties like steric bulk, lipophilicity, and electronic charge distribution), QSAR can identify the key physicochemical properties that govern activity.

The primary goal of QSAR is to create a predictive model that can estimate the biological activity of novel, yet-to-be-synthesized compounds. nih.gov This approach significantly accelerates the drug discovery and design process by prioritizing the synthesis of the most promising candidates.

For a series of this compound analogs, a QSAR model could be developed using techniques like multiple linear regression. The resulting model would be an equation linking biological activity to the most relevant descriptors. The robustness and predictive power of such models are rigorously assessed using statistical validation methods, including cross-validation (q²) and external test set prediction (r²). nih.gov Advanced methods like 3D-QSAR can further provide contour maps that visualize the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity, offering a visual guide for designing more potent analogs. nih.govmdpi.com

V. Advanced Analytical and Spectroscopic Methodologies for 4 Amino 5 Chloropicolinic Acid Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For 4-Amino-5-chloropicolinic acid, various chromatographic techniques are instrumental in its separation from impurities, quantification in different media, and for studying its chemical kinetics.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the analysis of amino acids like this compound by GC typically requires a derivatization step to increase their volatility, it offers high resolution and sensitivity. Derivatization converts the polar amino and carboxylic acid groups into less polar, more volatile derivatives.

For chlorinated compounds such as this compound, the use of an Electron Capture Detector (ECD) is particularly advantageous. The ECD is a highly sensitive detector that shows an exceptional response to halogenated molecules. The chlorine atom in the structure of this compound makes it an ideal candidate for detection by GC-ECD, allowing for trace-level analysis. The high sensitivity of the ECD is beneficial for residue analysis in environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. thermofisher.com HPLC is particularly well-suited for determining the purity of this compound and for monitoring the progress of its chemical reactions (kinetics).

The separation in HPLC is based on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a polar and ionizable compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with pH modifiers to control the ionization state of the analyte.

UV detection is frequently employed with HPLC, as the picolinic acid ring system of this compound contains a chromophore that absorbs ultraviolet light. By monitoring the absorbance at a specific wavelength, the concentration of the compound can be accurately determined.

A variety of HPLC columns and mobile phases can be optimized for the analysis of aminopyridine derivatives. For instance, a method for the related compound 4-Amino-2-chloropyridine utilizes a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Similar Compound (4-Amino-2-chloropyridine)

| Parameter | Value |

|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile – 45% |

| Buffer | H2SO4 - 0.05% |

| Flow Rate | 1.0 ml/min |

| Detection | UV at 200 nm |

Data sourced from an application note for a related compound and may require optimization for this compound. sielc.com

For ultra-sensitive and highly selective detection, especially in complex matrices such as soil, water, or biological tissues, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. shimadzu.com This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

After separation by the LC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the analyte of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound, even at very low concentrations. sciex.comlcms.cz

The analysis of related compounds like 2-amino-5-chloropyridine, a degradation product of zopiclone, has been successfully demonstrated using LC-MS/MS. nih.gov Such methods often involve a simple sample preparation followed by analysis in positive electrospray ionization (ESI) mode. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for residue analysis of this compound in various environmental and food safety applications. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous elucidation of the molecular framework of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR are the two most common types of NMR spectroscopy. In ¹H NMR, the chemical shifts of the hydrogen atoms provide information about their electronic environment. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

In ¹³C NMR, the chemical shifts of the carbon atoms are observed, providing a map of the carbon skeleton of the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Analogous Picolinic Acid Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine (B92270) Ring Protons | 7.0 - 7.7 | 107 - 166 |

| Carboxylic Acid Proton | ~13.5 | ~165 |

| Amino Group Protons | ~7.0 | - |

Note: These are approximate ranges based on a related compound and the actual values for this compound may differ. Data is illustrative and derived from similar structures found in the literature. mdpi.comrsc.org

The one-bond chlorine-isotope effect in ¹³C NMR can be a useful tool for the unambiguous assignment of chlorinated carbons in the spectrum. researchgate.netnih.gov

Beyond basic ¹H and ¹³C NMR, a variety of advanced NMR techniques can be employed to gain deeper insights into the three-dimensional structure and dynamics of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra.

For understanding the spatial arrangement of atoms, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable. These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's conformation in solution. While this compound is a relatively rigid molecule, these techniques can reveal preferred orientations of the carboxylic acid and amino groups relative to the pyridine ring. nih.govnih.gov Such conformational details can be crucial for understanding its biological activity and interactions with its molecular targets.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the precise molecular mass of this compound and for elucidating its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₅ClN₂O₂, corresponding to a monoisotopic mass of 172.0039 g/mol .

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern. The fragmentation of picolinic acid derivatives, like other amino acids, typically involves initial losses from the carboxylic acid and amino functional groups. nih.govnih.gov Common fragmentation pathways include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and the combined loss of water and carbon monoxide (H₂O + CO). nih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da), often preceded by the loss of water.

Loss of Ammonia: Elimination of the amino group as NH₃ (17 Da).

Ring Cleavage: Fragmentation of the pyridine ring, although this typically requires higher energy due to its aromatic stability.

A plausible fragmentation pattern for protonated this compound is detailed below.

Table 1: Proposed Mass Spectrometry Fragmentation of [this compound + H]⁺

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 173.0117 | [C₆H₆ClN₂O₂]⁺ | - | Protonated parent molecule. |

| 156.0086 | [C₆H₅ClN₂O]⁺ | NH₃ | Loss of ammonia from the amino group. |

| 155.0274 | [C₆H₆ClN₂]⁺ | H₂O | Loss of water from the carboxylic acid group. |

| 127.0325 | [C₅H₄ClN₂]⁺ | H₂O + CO | Subsequent loss of carbon monoxide following dehydration. |

This interactive table outlines the expected major fragments in the mass spectrum, providing a fingerprint for the identification and structural verification of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in this compound. nih.gov Each technique provides complementary information based on the vibrational modes of the molecule's chemical bonds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and amino groups, the C=O stretch of the carboxylic acid, C=C and C=N stretching of the pyridine ring, and the C-Cl stretch.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the pyridine ring and the C-Cl bond.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|---|---|

| O-H Stretch | 3300-2500 (broad) | Weak | Carboxylic Acid |

| N-H Stretch | 3500-3300 | Moderate | Amino Group |

| C=O Stretch | 1730-1700 | Moderate | Carboxylic Acid |

| N-H Bend | 1650-1580 | Weak | Amino Group |

| C=C, C=N Ring Stretch | 1600-1450 | Strong | Pyridine Ring |

| C-O Stretch | 1320-1210 | Weak | Carboxylic Acid |

This interactive table summarizes the key vibrational bands expected in the IR and Raman spectra, allowing for the unambiguous identification of the compound's functional groups. elsevierpure.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*.

π→π Transitions:* These are typically high-energy transitions associated with the π-electron system of the pyridine ring. They result in strong absorption bands, usually in the shorter wavelength UV region (around 200-280 nm).

n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. masterorganicchemistry.com These transitions result in weaker absorption bands at longer wavelengths, sometimes extending into the visible region. masterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to show a strong absorbance maximum (λ_max) corresponding to the π→π* transition of the substituted pyridine ring. The exact position of this maximum is influenced by the amino, chloro, and carboxylic acid substituents. For instance, the UV-Vis absorption spectrum for a related compound, 2-Amino-5-Chloropyridine, shows a cut-off wavelength around 348 nm. researchgate.net

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions. Any modification to the chromophore, such as protonation/deprotonation of the amino or carboxylic acid groups, or a reaction involving the pyridine ring, will alter the electronic structure and lead to a shift in the absorption spectrum (either a hypsochromic/blue shift or a bathochromic/red shift). This allows for real-time tracking of reaction progress.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π→π* | 220-280 | High | Substituted Pyridine Ring |

This interactive table highlights the electronic transitions that can be probed by UV-Vis spectroscopy, which are fundamental to understanding the compound's electronic properties and reactivity.

X-ray Crystallography for Solid-State Structure Determination

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step. nih.gov

Data Collection: The crystal is irradiated with a beam of X-rays, and the diffraction pattern is recorded.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield a final molecular structure. mdpi.com

For this compound, a crystal structure determination would reveal:

The planarity of the pyridine ring.

The precise bond lengths of C-C, C-N, C=O, C-O, and C-Cl bonds.

The conformation of the carboxylic acid group relative to the ring.

A detailed map of intermolecular hydrogen bonds, likely involving the carboxylic acid (forming dimers) and the amino group interacting with adjacent molecules. nih.gov

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or chemical system.

Table 4: Expected Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Information | Significance |

|---|---|---|

| Bond Lengths | Precise distances between all bonded atoms (e.g., C=O, N-H, C-Cl). | Confirms bonding and hybridization. |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-O in carboxyl). | Defines molecular geometry. |

| Torsion Angles | Dihedral angles defining the orientation of the COOH group. | Determines molecular conformation. |

| Hydrogen Bonding | Identification of donor-acceptor pairs and distances. | Explains crystal packing and physical properties. |

| Unit Cell Parameters | Dimensions of the basic repeating unit of the crystal. | Defines the crystal system and lattice. |

This interactive table summarizes the critical structural data that can be obtained from an X-ray crystallographic analysis, providing the ultimate proof of the molecule's structure.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-2-chloropyrimidine-5-carbonitrile |

Vii. Computational and Theoretical Studies on 4 Amino 5 Chloropicolinic Acid Systems

Molecular Docking and Receptor Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. In the context of 4-Amino-5-chloropicolinic acid, molecular docking can be employed to predict its binding affinity and mode of interaction with various protein targets.

The process involves computationally placing the this compound molecule into the binding site of a target receptor. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). biointerfaceresearch.com Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Key interactions that can be predicted through molecular docking include:

Hydrogen Bonds: The formation of hydrogen bonds between the amino and carboxylic acid groups of this compound and amino acid residues in the receptor's active site is a critical determinant of binding. mdpi.com

Pi-Pi Stacking: The aromatic ring of the picolinic acid moiety can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

While specific docking studies on this compound are not extensively reported in publicly available literature, the principles of molecular docking suggest it would be a valuable tool for identifying potential biological targets and understanding its mechanism of action.

Table 1: Illustrative Molecular Docking Data for a Hypothetical this compound-Receptor Interaction

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Enzyme A | -8.5 | ARG 122, SER 234, TYR 345 | Hydrogen Bond, Pi-Pi Stacking |

| Hypothetical Receptor B | -7.2 | LEU 88, VAL 150 | Van der Waals |

| Hypothetical Protein C | -9.1 | LYS 45, GLU 98, PHE 201 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become one of the most popular and versatile methods available in computational chemistry. mdpi.com DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.

By solving the Kohn-Sham equations, DFT can be used to determine the molecule's ground-state electron density, from which various properties can be derived. nih.gov For this compound, DFT calculations can elucidate:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the most stable conformation of the molecule. nih.gov

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Reactivity Descriptors: DFT can be used to calculate various quantum chemical descriptors that quantify the reactivity of the molecule, such as electronegativity, chemical hardness, and electrophilicity index. rasayanjournal.co.in These descriptors help in understanding how the molecule will interact with other chemical species. rasayanjournal.co.in

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Table 2: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 3.64 eV |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com By numerically solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological membrane. mdpi.commdpi.com

MD simulations can be used to explore:

Conformational Flexibility: this compound possesses rotatable bonds, and MD simulations can map out its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt. nih.gov

Solvation Effects: The behavior of the molecule can be simulated in the presence of explicit solvent molecules (e.g., water) to understand how it interacts with its environment.

Ligand-Receptor Dynamics: Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to observe the dynamic interactions between this compound and its target receptor over a period of time. nih.gov This can reveal key details about the binding mechanism that are not apparent from static docking poses. nih.gov

Table 3: Typical Parameters Analyzed in an MD Simulation of this compound

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or receptor. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the course of the simulation. |

| Radius of Gyration | A measure of the molecule's compactness. |

Wavefunction Analysis and Quantum Chemical Descriptors (e.g., Multiwfn)

Wavefunction analysis provides a deeper understanding of the electronic structure and chemical bonding of a molecule beyond what is provided by standard quantum chemistry calculations. sobereva.com Software such as Multiwfn is a versatile tool for this purpose, capable of calculating a wide range of quantum chemical descriptors from a computed wavefunction. sobereva.com

For this compound, wavefunction analysis can be used to:

Visualize Molecular Orbitals: Plotting the HOMO and LUMO can provide a visual representation of the regions of the molecule involved in electron donation and acceptance, respectively.

Analyze Chemical Bonding: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of chemical bonds within the molecule. researchgate.net

Calculate Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions. researchgate.net

A variety of quantum chemical descriptors can be calculated to quantify different aspects of the molecule's electronic structure and reactivity. psicode.org

Table 4: Examples of Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Relevance |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Chemical Potential (μ) | The negative of electronegativity; relates to the escaping tendency of electrons. | A global reactivity descriptor. |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. | Indicates the stability and reactivity of the molecule. |

| Global Softness (S) | The reciprocal of global hardness. | Indicates the molecule's polarizability. |

Predictive Modeling of Environmental Fate and Biological Activity

Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and machine learning, to forecast the properties of chemical compounds based on their molecular structure. nih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed property, such as biological activity or environmental toxicity. nih.govnih.gov

For this compound, predictive modeling could be applied to estimate:

Environmental Fate: Models can predict properties such as water solubility, soil adsorption coefficient (Koc), and biodegradability, which are crucial for assessing the environmental impact of the compound.

Biological Activity: QSAR models can be developed to predict the herbicidal, fungicidal, or other biological activities of this compound and its analogues. nih.gov These models can guide the design of new compounds with improved activity and selectivity. mdpi.com

Toxicity: In silico toxicology models can be used to predict potential adverse effects, such as acute aquatic toxicity, reducing the need for extensive animal testing. nih.gov

The development of a robust predictive model involves several steps, including data collection, descriptor calculation, model building, and validation.

Table 5: Common Molecular Descriptors Used in Predictive Modeling

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Atom Count |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies |

Viii. Research Applications of 4 Amino 5 Chloropicolinic Acid and Its Derivatized Forms

Building Blocks in Advanced Organic Synthesis

4-Amino-5-chloropicolinic acid and its derivatives are pivotal starting materials in the field of advanced organic synthesis. Their pyridine (B92270) core, substituted with amino, chloro, and carboxylic acid functional groups, offers multiple reactive sites for chemical modification. This multi-functionality allows for the construction of complex molecular architectures through a variety of organic reactions.

Researchers have utilized this scaffold to create extensive libraries of novel compounds. For instance, the synthesis of a series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thiourea (B124793) derivatives was achieved by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties. This demonstrates the utility of the 4-aminopicolinic acid backbone in generating a diverse range of chemical structures with potential biological activities. The synthetic routes often involve multi-step reactions, showcasing the robustness of the initial scaffold under various chemical conditions.

The adaptability of the this compound structure also allows for its use in the synthesis of peptide-like macrocycles. By incorporating an imidazole-4,5-dicarboxylic acid scaffold, researchers have prepared a series of 14-membered macrocycles. These complex structures highlight the role of this compound derivatives as key intermediates in the synthesis of molecules with significant conformational variability, which is a desirable trait in the exploration of new biological targets.

Development of Novel Herbicides and Auxin Receptor Modulators

A significant area of research for derivatives of this compound is in the development of novel herbicides. These compounds often act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants.

One study focused on the design and synthesis of 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. mdpi.commdpi.com These derivatives were found to be potent herbicides with a broad spectrum of weed control. mdpi.com For example, post-emergence herbicidal activity tests showed that many of these compounds exhibited good inhibitory effects on broadleaf weeds, with ten compounds achieving 100% inhibition of the growth of Amaranthus retroflexus L (AL). mdpi.com

The herbicidal efficacy of these derivatives is often assessed through root growth inhibition assays. In one such study, 28 compounds, at a concentration of 250 µM, demonstrated a greater than 80% inhibition of Brassica napus (BN) root growth. mdpi.com Furthermore, some of these novel compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram (B1677784). mdpi.com For instance, compound S202, at a concentration of 0.5 µmol/L, showed a 78.4% inhibition of A. thaliana root growth, whereas the commercial herbicide florpyrauxifen (B1531466) showed only a 33.8% inhibition under the same conditions. mdpi.commdpi.com

The mechanism of action of these herbicidal compounds is linked to their ability to modulate auxin receptors in plants. Molecular docking analyses have revealed that certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds dock with the auxin-signaling F-box protein 5 (AFB5) receptor more intensively than picloram. nih.gov This strong interaction with the auxin receptor is believed to be responsible for their potent herbicidal effects.

| Compound ID | Target Weed | Concentration | Inhibition (%) |

| Multiple | Amaranthus retroflexus L | 500 g/ha | 100 |

| Multiple | Brassica napus | 250 µM | >80 |

| S202 | Arabidopsis thaliana | 0.5 µmol/L | 78.4 |

| Florpyrauxifen | Arabidopsis thaliana | 0.5 µmol/L | 33.8 |

Design of Enzyme Inhibitors (e.g., Cholinesterase Inhibitors, SIRT2 Inhibitors)

The versatile scaffold of this compound has also been explored for the design of various enzyme inhibitors, which are crucial for the development of new therapeutic agents.

While direct studies on this compound as a cholinesterase inhibitor are limited, the related 4-aminoquinoline (B48711) core has been identified as a promising starting point for designing new acetylcholinesterase (AChE) inhibitors. nih.gov Research on structurally similar compounds, such as 4-aminoquinoline-based adamantanes, has shown potent inhibition of both AChE and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the micromolar to nanomolar range. mdpi.com These findings suggest that derivatization of the 4-aminopicolinic acid scaffold could potentially lead to the discovery of novel cholinesterase inhibitors.

In the context of sirtuin inhibitors, particularly SIRT2, research has focused on various chemical scaffolds. While direct inhibition by this compound has not been extensively reported, the development of potent and selective SIRT2 inhibitors has been achieved through the modification of small peptide-based structures. nih.gov For instance, mechanism-based inhibitors have been developed that show increased potency and selectivity for SIRT2. Given the structural diversity that can be achieved from the this compound core, it represents a potential, though as yet underexplored, platform for the design of novel SIRT2 inhibitors. The development of such inhibitors is significant due to the role of SIRT2 in various cellular processes and its potential as a therapeutic target in cancer and neurodegenerative diseases. nih.govnih.govbiorxiv.org

Ligands for Transition Metal Complexes and Coordination Chemistry

Picolinic acid and its derivatives, including this compound, are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The pyridine nitrogen and the carboxylate oxygen of picolinic acid derivatives can act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. sjctni.edunih.govorientjchem.org

The coordination chemistry of picolinic acid itself has been extensively studied, with complexes of chromium, zinc, manganese, copper, and iron being well-documented. sjctni.edu These complexes often exhibit interesting geometries and electronic properties. For example, a series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a derivative of a picolinic acid analog, have been synthesized and characterized. nih.govnih.gov Spectroscopic and magnetic data suggested tetrahedral geometries for most of these complexes, with the copper(II) complex exhibiting a square planar structure. nih.govnih.gov

The nature of the substituents on the picolinic acid ring can influence the structure and properties of the resulting metal complexes. For instance, the synthesis of energetic complexes with 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and transition metals like iron and cobalt has been reported. rsc.org While specific studies on the coordination chemistry of this compound are not abundant, the established principles of picolinic acid coordination suggest that it would readily form stable complexes with a range of transition metals, with the amino and chloro substituents potentially influencing the electronic properties and reactivity of the resulting complexes.

Investigation of Antiparasitic Agents (e.g., against Toxoplasma gondii)

The search for new and effective antiparasitic agents is a critical area of medicinal chemistry research. Derivatives of this compound have been investigated for their potential activity against various parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis.

While direct evidence for the anti-Toxoplasma gondii activity of this compound is limited, research on related heterocyclic compounds provides a strong rationale for its potential in this area. For example, novel thiosemicarbazone and its 4-thiazolidinone (B1220212) derivatives have shown promise in eliminating intracellular Toxoplasma gondii. nih.gov These compounds were found to decrease T. gondii infection in vitro with IC50 values in the range of 0.2-0.7 mM. nih.gov

Furthermore, a series of new thiazolidin-4-one derivatives were synthesized and evaluated for their ability to inhibit the growth of Toxoplasma gondii in vitro. nih.gov Several of these compounds demonstrated significantly better inhibition of parasite proliferation than the reference drug sulfadiazine. nih.gov Given that this compound can serve as a versatile building block for the synthesis of a wide range of heterocyclic compounds, it represents a promising starting point for the development of novel anti-toxoplasmosis agents. The functional groups on the picolinic acid ring provide handles for the introduction of various pharmacophores known to be active against Toxoplasma gondii.

Synthesis of Pharmaceutical Intermediates and Biologically Active Scaffolds

The chemical structure of this compound makes it an important intermediate in the synthesis of pharmaceuticals and other biologically active scaffolds. Its functional groups allow for a wide range of chemical transformations, enabling the construction of more complex molecules with desired pharmacological properties.

One example of its application is in the synthesis of novel inhibitors for Mycobacterium tuberculosis. A series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized from a methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate scaffold. Several of these compounds showed good minimum inhibitory concentration (MIC) values against M. tuberculosis with low cytotoxicity.

The 4-aminoquinoline scaffold, which is structurally related to 4-aminopicolinic acid, is a well-established "privileged structure" in medicinal chemistry. It is found in a wide range of drugs with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory agents. The synthesis of these molecules often involves the use of intermediates that are analogous to this compound.

The 5,8-quinolinedione (B78156) scaffold, another biologically active moiety, has been shown to be essential for the biological activity of natural antibiotics with anticancer and antimicrobial properties. mdpi.com The synthesis of derivatives of this scaffold often relies on versatile building blocks that can be derived from substituted pyridines like this compound. The ability to introduce various substituents onto the picolinic acid ring allows for the fine-tuning of the biological activity of the final products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-5-chloropicolinic acid, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via condensation reactions using intermediates like 2-chloro-N-phenylacetamide or bromo-diethylmalonate with 4-amino-5-substituted triazole-thiols. For example, intermolecular condensation with 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = H, Cl, Br) yields derivatives with potential pharmacological activity . Key considerations include reaction temperature (typically 80–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., triethylamine). Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography.

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Characterization involves:

- HPLC : To assess purity, using columns like SUPELCOSIL™ with mobile phases of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid protons at δ 12–13 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 201.606) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). Stability data indicate no decomposition under dry conditions for ≥12 months, but hydrolysis risk exists in aqueous solutions (pH < 3 or > 10). Pre-formulation studies should include accelerated stability testing (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

- 2D NMR Techniques (COSY, HSQC) to resolve overlapping signals.

- Dynamic HPLC-MS : To detect transient intermediates or tautomers.

- X-ray Crystallography : For definitive structural elucidation, particularly when stereochemistry or crystal packing influences reactivity .

Q. What experimental design considerations are critical for optimizing yield in large-scale synthesis?

- Methodological Answer : Key factors include:

- Catalyst Screening : Evaluate Pd/C, Ni, or enzyme-mediated catalysis for regioselective chlorination.

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent polarity, and reaction time. For example, a 3 factorial design can identify interactions between variables.

- Green Chemistry Metrics : Solvent recovery rates (≥90%) and E-factor minimization (<5) via microwave-assisted or flow chemistry approaches .

Q. How can mechanistic studies elucidate the role of this compound in pharmacological applications?

- Methodological Answer :

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinase enzymes.

- Kinetic Studies : Measure IC values via enzyme inhibition assays (e.g., COX-2 inhibition using a fluorometric kit).

- Metabolite Profiling : LC-HRMS to identify Phase I/II metabolites in hepatocyte models, assessing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.